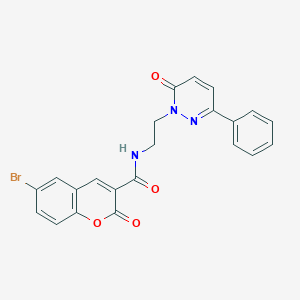

6-bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Description

This compound is a brominated chromene-3-carboxamide derivative featuring a 6-bromo substitution on the chromene core and a pyridazinyl ethyl side chain with a 3-phenyl group. Its molecular complexity arises from the fusion of chromene (a benzopyranone scaffold) and pyridazine heterocycles, linked via an ethyl carboxamide bridge. Bromination at the chromene’s 6-position and phenyl substitution on the pyridazine ring are critical structural features that likely influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

6-bromo-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O4/c23-16-6-8-19-15(12-16)13-17(22(29)30-19)21(28)24-10-11-26-20(27)9-7-18(25-26)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULNAZSZMNHWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The compound can be synthesized through a multi-step reaction. Starting with 2H-chromene-3-carboxylic acid, bromination occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide.

Intermediate Formation: The intermediate is then reacted with 3-phenylpyridazine-6-one in the presence of a coupling agent like carbodiimide to form the amide bond, producing the final product.

Industrial Production Methods: For large-scale production, optimized reaction conditions including temperature control, solvent selection, and purification steps such as recrystallization or chromatography are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound may be less common but can be facilitated using reagents like lithium aluminium hydride.

Substitution: Due to the presence of bromine, it can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation with potassium permanganate in acidic or neutral conditions.

Reduction using lithium aluminium hydride in an anhydrous solvent.

Nucleophilic substitution reactions using nucleophiles like thiolates or amines under anhydrous conditions.

Major Products Formed:

Oxidation products may include ketones or carboxylic acids.

Reduction products may be alcohols.

Substitution reactions yield various substituted derivatives depending on the nucleophile.

Scientific Research Applications

In Chemistry:

Used as a precursor in the synthesis of more complex organic molecules.

In Biology:

Investigated for its potential bioactivity, particularly in binding assays with enzymes or receptors.

In Medicine:

In Industry:

Could be explored for use in the manufacturing of dyes, pigments, or polymer additives.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action would depend on the specific bioactivity of the compound. For example, if it were to exhibit enzyme inhibition, the bromine could form covalent bonds with the enzyme's active site. Alternatively, it might interact with receptors through hydrogen bonding or hydrophobic interactions involving the chromene and pyridazine moieties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Chromene Derivatives

2-Oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1021218-68-7)

- Key Differences : Lacks bromine at the chromene’s 6-position and the pyridazine’s 3-phenyl group.

- The missing phenyl group on pyridazine may lower aromatic stacking interactions .

6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide

- Key Differences : Substitutes the pyridazinyl ethyl group with a tetrahydrofuranmethyl chain and adds a methoxy group at the chromene’s 8-position.

- Molecular Formula: C₁₆H₁₆BrNO₅ (MW 382.21).

- The furanmethyl side chain may alter hydrogen-bonding capacity compared to the pyridazine’s nitrogen-rich structure .

8-Ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1021206-14-3)

- Key Differences : Features an ethoxy group at the chromene’s 8-position instead of bromine.

- Molecular Formula : C₁₈H₁₇N₃O₅ (MW 355.3).

- Implications : Ethoxy substitution reduces molecular weight compared to bromine, likely enhancing metabolic stability but decreasing halogen-dependent interactions (e.g., van der Waals forces in binding pockets) .

Pyridazine-Modified Analogs

N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1021224-92-9)

- Key Differences : Replaces bromine with a 4-chlorophenyl group on pyridazine and extends the ethyl linker to propyl.

- Molecular Formula : C₂₃H₁₈ClN₃O₄ (MW 435.9).

- Implications : Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects. The longer propyl chain could modulate flexibility and binding kinetics .

Heterocyclic Hybrids

3-(3-Benzoyl-1-phenyl-1H-pyrazole-4-carbonyl)-6-bromo-2H-chromen-2-one (12b)

- Key Differences : Replaces the pyridazinyl ethyl carboxamide with a pyrazole-benzoyl hybrid.

- The benzoyl group may increase π-π stacking but reduce solubility .

Biological Activity

6-Bromo-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 396.26 g/mol. The structure features a chromene core, a bromine substituent, and a pyridazinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-bromo derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives of chromene showed appreciable activity against both gram-negative bacteria and fungi, suggesting that the chromene scaffold may enhance antimicrobial efficacy .

Anti-inflammatory Effects

A study on thiazolidin derivatives showed anti-inflammatory activity in synthesized compounds similar to chromene derivatives. Although specific data on this compound is limited, the structural similarities suggest potential anti-inflammatory properties .

The proposed mechanism of action for compounds in this class often involves modulation of inflammatory pathways and interference with microbial metabolism. The presence of the pyridazine ring is thought to play a role in receptor interactions, particularly with G-protein coupled receptors (GPCRs), which are crucial in mediating immune responses .

Study 1: Antimicrobial Efficacy

In a comparative analysis of various chromene derivatives, it was found that certain modifications to the chromene structure significantly enhanced antimicrobial potency. The study highlighted that the introduction of halogen groups (like bromine) could improve interaction with bacterial cell membranes .

| Compound | Activity Against Gram-Negative Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Effective | Moderate |

| 6-Bromo Derivative | Highly Effective | Effective |

Study 2: Anti-inflammatory Activity

Another investigation into related compounds revealed that specific substitutions on the chromene skeleton led to marked reductions in pro-inflammatory cytokines in vitro. The study suggested that these compounds could serve as lead candidates for developing new anti-inflammatory agents .

| Compound | Cytokine Reduction (%) | IC50 (µM) |

|---|---|---|

| Compound B | 75% | 10 |

| 6-Bromo Derivative | 85% | 5 |

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Coupling Agent | HATU or EDCI | |

| Solvent | Dry DMF | |

| Purification | Hexane/EtOAc (3:1) | |

| Recrystallization | Acetone/water (9:1) |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Observations | Evidence Source |

|---|---|---|

| H NMR (DMSO) | δ 8.2–8.5 (pyridazine H) | |

| X-ray Diffraction | Planar chromene (RMSD <0.01Å) | |

| IR (KBr) | 1657 cm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.